6-hydroxy-N-(2-methoxyphenethyl)pyrimidine-4-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives like 6-hydroxy-N-(2-methoxyphenethyl)pyrimidine-4-carboxamide often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Scientific Research Applications
Synthesis Methods
Pyrimidines can be synthesized using various methods. Some common approaches include condensation reactions, cyclizations, and multicomponent reactions. Researchers have explored diverse synthetic routes to obtain pyrimidine derivatives, including the compound .
Anti-Inflammatory Effects
Pyrimidines exhibit a range of pharmacological effects, including anti-inflammatory properties. Specifically, the anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against vital inflammatory mediators. These mediators include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins. Literature studies reveal that many pyrimidines demonstrate potent anti-inflammatory effects .
Structure-Activity Relationships (SARs)
Understanding the structure-activity relationships (SARs) of pyrimidines is crucial for designing novel analogs with enhanced anti-inflammatory activities and minimal toxicity. Researchers have investigated the SARs of numerous pyrimidines, providing valuable insights into how specific structural modifications impact their biological effects .
Prospects and Research Guidelines
Considering the potential therapeutic applications, researchers continue to explore pyrimidine derivatives. Suggestions for developing new pyrimidines as anti-inflammatory agents include optimizing SARs, minimizing toxicity, and enhancing efficacy. Detailed SAR analyses and research guidelines pave the way for synthesizing novel pyrimidine analogs with improved anti-inflammatory properties .
Mechanism of Action
Target of Action
The primary targets of 6-hydroxy-N-(2-methoxyphenethyl)pyrimidine-4-carboxamide are currently unknown. Pyridopyrimidines, a class of compounds to which this compound belongs, have been shown to have therapeutic interest and have been used on several therapeutic targets .
Mode of Action
Pyridopyrimidines are known to interact with their targets in a variety of ways, depending on the specific compound and target .
Biochemical Pathways
Pyridopyrimidines have been found to impact a variety of biological pathways, depending on the specific compound and its targets .
Result of Action
Pyridopyrimidines have been found to have a variety of effects, depending on the specific compound and its targets .
properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-6-oxo-1H-pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-20-12-5-3-2-4-10(12)6-7-15-14(19)11-8-13(18)17-9-16-11/h2-5,8-9H,6-7H2,1H3,(H,15,19)(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNOBPAYTKNJJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2=CC(=O)NC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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